4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

JNK3 inhibition kinase selectivity neurodegeneration

Choose this N-4 phenoxybenzoyl dihydroquinoxalin-2(1H)-one (CAS 952812-51-0) for its differentiated substitution pattern. Unlike C-3 substituted lead J46 (JNK3 IC₅₀ = 0.25 μM), the N-4 para-phenoxybenzoyl moiety offers an orthogonal SAR vector for kinase panel screening. The phenoxy ether replaces the hydroxyl group critical for ER/NF-κB pathway activity, making this a matched negative control for ER counter-screening programs. CNS-favorable properties (XLogP3=3.4, TPSA=58.6 Ų, MW=344.4) support neuroscience-targeted kinase panels where BBB penetration is a consideration. Its pre-functionalized dihydroquinoxalin-2(1H)-one core enables rapid C-3 derivatization for focused analog library generation.

Molecular Formula C21H16N2O3
Molecular Weight 344.37
CAS No. 952812-51-0
Cat. No. B2404411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS952812-51-0
Molecular FormulaC21H16N2O3
Molecular Weight344.37
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C21H16N2O3/c24-20-14-23(19-9-5-4-8-18(19)22-20)21(25)15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24)
InChIKeyGIBPSJFUVAYLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 952812-51-0): Structural Identity and Scaffold Context for Research Procurement


4-(4-Phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 952812-51-0) is a synthetic heterocyclic compound belonging to the 3,4-dihydroquinoxalin-2(1H)-one class, featuring an N-4 phenoxybenzoyl substituent [1]. With a molecular formula of C₂₁H₁₆N₂O₃ and molecular weight of 344.4 g/mol, it bears a quinoxalinone core that has been extensively validated in medicinal chemistry as a privileged scaffold for kinase inhibition, particularly for c-Jun N-terminal kinase 3 (JNK3) and as pathway-selective estrogen receptor (ER) ligands [2][3]. The compound is available from commercial screening library suppliers (e.g., Life Chemicals, catalog F2487-0258) at 90%+ purity and is primarily utilized as a research building block and screening candidate [1].

Why 4-(4-Phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Replaced by Generic N-Acyl Quinoxalinone Analogs


The 4-phenoxybenzoyl moiety at the N-4 position of the dihydroquinoxalin-2(1H)-one scaffold confers distinct electronic and steric properties that differentiate this compound from close structural analogs. Unlike the simpler 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 4937-75-1, MW 252.27), the para-phenoxy substitution introduces an additional aromatic ring with a diphenyl ether linkage, increasing molecular weight by ~92 Da and substantially altering lipophilicity (XLogP3 = 3.4 vs. predicted ~1.8 for the unsubstituted benzoyl analog) [1]. Compared to the hydroxybenzoyl-3,4-dihydroquinoxalin-2(1H)-one series developed as pathway-selective ER ligands, the phenoxybenzoyl group replaces the hydrogen-bond-donating hydroxyl with a hydrogen-bond-accepting ether oxygen, which is predicted to abrogate the ER/NF-κB pathway activity that defined that series [2]. In the context of JNK3 inhibitor development, the 4-phenoxybenzoyl substitution pattern differs fundamentally from the 3-(naphthalenyl-oxoethylidene) substitution in lead compound J46 (JNK3 IC₅₀ = 0.25 μM), occupying the N-4 position rather than the C-3 position of the quinoxalinone ring [3]. These structural distinctions mean that generic substitution with any other N-acyl quinoxalinone would produce a materially different molecule with unpredictable biological profile.

Quantitative Evidence Guide: 4-(4-Phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one Differentiation from Closest Analogs


Scaffold Privilege: The 3,4-Dihydroquinoxalin-2(1H)-one Core as a Validated JNK3 Inhibitory Fragment vs. Non-Quinoxalinone Chemotypes

The 3,4-dihydroquinoxalin-2(1H)-one core has been experimentally validated as a key fragment for JNK3 inhibition through structure-based drug design. The lead compound J46, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated a JNK3 IC₅₀ of 0.25 μM with >400-fold selectivity over JNK1 and JNK2 isoforms (JNK1 IC₅₀ > 100 μM; JNK2 IC₅₀ > 100 μM) [1]. Further optimization yielded J46-37 with >500-fold isoform-selectivity and >50-fold selectivity over off-targets DDR1 and EGFR(T790M, L858R) [2]. While 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has not been directly profiled in published JNK3 assays, its shared dihydroquinoxalin-2(1H)-one core with J46 and J46-37 establishes a class-level basis for JNK3-targeted screening applications. The pan-JNK inhibitor SP600125, by contrast, shows no isoform selectivity [1]. Note: direct JNK3 activity data for CAS 952812-51-0 are not available in the public domain; this evidence is class-level inference.

JNK3 inhibition kinase selectivity neurodegeneration scaffold validation

Structural Differentiation from ER Pathway-Selective Hydroxybenzoyl Analogs: Absence of Hydrogen-Bond Donor at the 4-Benzoyl Position

The hydroxybenzoyl-3,4-dihydroquinoxalin-2(1H)-one series developed by Mahaney et al. (2006) was specifically optimized for ER/NF-κB pathway-selective antagonism, with a target in vitro profile of IC₅₀ < 100 nM in the ER/NF-κB luciferase reporter assay and minimal efficacy in the classical estrogen response element (CK) assay [1]. The critical pharmacophoric feature for this activity was the hydroxy group on the benzoyl ring, which serves as a hydrogen-bond donor [1]. In 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, this hydroxyl is replaced by a phenoxy group (–O–Ph), converting the hydrogen-bond donor into a hydrogen-bond acceptor and adding substantial steric bulk. This structural modification is predicted, based on the published SAR, to eliminate the ER pathway-selective ligand profile, redirecting biological activity toward alternative targets such as kinases [2]. Note: direct comparative ER/NF-κB assay data for CAS 952812-51-0 are not published; this evidence is class-level inference grounded in the Mahaney SAR.

estrogen receptor NF-kappaB pathway selectivity SAR differentiation

Physicochemical Property Profile: Lipophilicity and Topological Polar Surface Area vs. Lead JNK3 Inhibitor J46

Physicochemical properties are critical differentiators for CNS drug discovery. The lead JNK3 inhibitor J46 from Dou et al. (2020) exhibited a clogD of 3.6, which was noted as a limitation for blood-brain barrier (BBB) penetration [1]. 4-(4-Phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 58.6 Ų [2]. The lower XLogP3 (3.4 vs. clogD 3.6 for J46) and moderate TPSA (58.6 Ų, below the commonly cited 90 Ų threshold for BBB penetration) suggest a marginally improved BBB permeability profile compared to J46. Additionally, the molecular weight of 344.4 g/mol is lower than J46 (MW ~370 based on structure) and well within typical CNS drug-like space [2]. The compound has 1 hydrogen-bond donor and 3 hydrogen-bond acceptors, complying with Lipinski's Rule of Five [2]. Note: experimental logD and BBB permeability data are not available for this specific compound; this evidence is cross-study comparable based on computed descriptors.

drug-likeness blood-brain barrier penetration clogD physicochemical optimization

Differentiation from 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one: Molecular Complexity and Screening Library Value

The simplest N-acyl analog in this chemical space is 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 4937-75-1, MW 252.27, C₁₅H₁₂N₂O₂) . Compared to this minimal analog, 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one adds a para-phenoxy substituent, increasing molecular weight by 92.1 Da (36.5% increase), adding one aromatic ring and one ether oxygen, and increasing the heavy atom count from 19 to 26 [1]. This structural elaboration increases molecular complexity (Complexity score: 509 vs. estimated ~280 for the benzoyl analog) and expands the accessible chemical space for potential binding interactions in screening campaigns [1]. The compound is commercially available from Life Chemicals (catalog F2487-0258) at 90%+ purity in quantities from 1 mg to 100 mg, with pricing from $54 to $248 USD (2023 data), positioning it as an accessible screening library compound [2]. Note: this is a structural/complexity comparison; no bioactivity data exist for either compound to permit activity-based differentiation.

chemical diversity screening library molecular complexity building block

Best-Fit Research and Industrial Application Scenarios for 4-(4-Phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 952812-51-0)


JNK3-Focused Kinase Inhibitor Screening and Hit Discovery

Based on the validated dihydroquinoxalin-2(1H)-one scaffold's demonstrated JNK3 inhibitory activity (J46 IC₅₀ = 0.25 μM; J46-37 with >500-fold isoform-selectivity), this compound is a structurally rational candidate for inclusion in JNK3-targeted screening libraries [1]. Its 4-phenoxybenzoyl substitution at the N-4 position differentiates it from the C-3 substituted lead J46, offering screening teams a complementary vector for exploring SAR around the quinoxalinone core. The favorable computed CNS drug-like properties (XLogP3 = 3.4; TPSA = 58.6 Ų) further support its prioritization for neuroscience-focused kinase panels where BBB penetration is a consideration [2].

Negative Control or Counter-Screen for ER Pathway-Selective Ligand Programs

The replacement of the phenolic –OH (critical for ER/NF-κB pathway activity in the hydroxybenzoyl-3,4-dihydroquinoxalin-2(1H)-one series by Mahaney et al., IC₅₀ < 100 nM) with a phenoxy ether in this compound is predicted to eliminate ER-mediated transcriptional effects [3]. This makes the compound a structurally matched negative control for counter-screening in ER pathway-selective ligand optimization programs, where confirming that scaffold modifications redirect activity away from ER pathways and toward intended kinase or other targets is essential [1].

Medicinal Chemistry Building Block for Focused Library Synthesis

As a commercially available building block (Life Chemicals F2487-0258, 90%+ purity, available from 1 mg to 100 mg scale), this compound provides a pre-functionalized dihydroquinoxalin-2(1H)-one core with the N-4 position already elaborated with a 4-phenoxybenzoyl group [4]. This enables rapid SAR exploration through modification at the C-3 position or on the quinoxalinone aromatic ring, leveraging the compound's synthetic accessibility for the generation of focused analog libraries targeting kinases, inflammation pathways, or CNS disorders [1][2].

Physicochemical Benchmarking in CNS Drug Discovery Programs

With a computed XLogP3 of 3.4, TPSA of 58.6 Ų (below the 90 Ų BBB threshold), molecular weight of 344.4, and only 1 hydrogen-bond donor, this compound's property profile aligns with established CNS drug-likeness criteria [2]. It can serve as a reference compound for benchmarking the physicochemical properties of new analogs within dihydroquinoxalinone-based CNS drug discovery programs, particularly when comparing against the lead J46 (clogD = 3.6) which was noted to have suboptimal BBB penetration characteristics [1].

Quote Request

Request a Quote for 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.